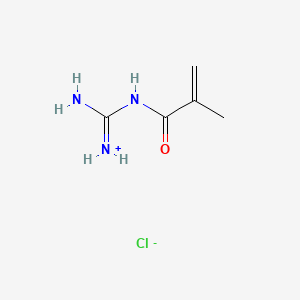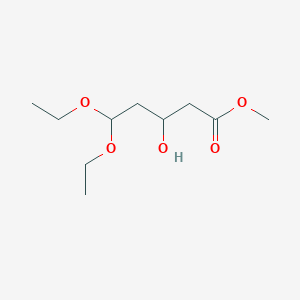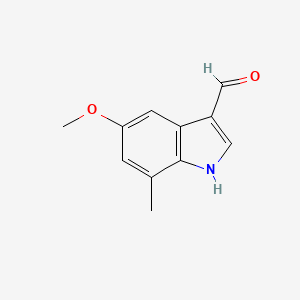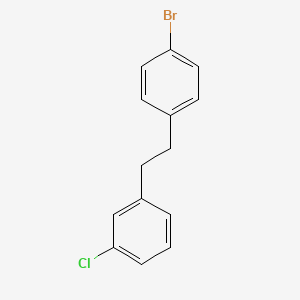
5-Bromo-4-(5-pyrimidinyl)imidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “MFCD33022770” is a chemical entity with unique properties and applications. It is known for its role in various chemical reactions and its potential use in different scientific fields. This compound is characterized by its specific molecular structure, which contributes to its reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD33022770” involves several steps, starting with the selection of appropriate starting materials. The reaction conditions, such as temperature, pressure, and solvents, are carefully controlled to ensure the desired product is obtained. Common synthetic routes include:
Step 1: Initial reaction of precursor compounds under controlled conditions.
Step 2: Purification and isolation of intermediate products.
Step 3: Final reaction to produce “MFCD33022770” with high purity.
Industrial Production Methods
In an industrial setting, the production of “MFCD33022770” is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
“MFCD33022770” undergoes several types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
The reactions involving “MFCD33022770” typically use reagents such as:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
“MFCD33022770” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which “MFCD33022770” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical or biological systems, resulting in the desired outcomes. The exact mechanism depends on the context of its use, such as in chemical reactions or biological assays.
Propriétés
Formule moléculaire |
C8H5BrN4O |
|---|---|
Poids moléculaire |
253.06 g/mol |
Nom IUPAC |
5-bromo-4-pyrimidin-5-yl-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C8H5BrN4O/c9-8-7(12-6(3-14)13-8)5-1-10-4-11-2-5/h1-4H,(H,12,13) |
Clé InChI |
QGINROGPPJABEM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=N1)C2=C(NC(=N2)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Fluoro-5-(7'-methylsulfonylspiro[1,3-dioxolane-2,1'-2,3-dihydroindene]-4'-yl)oxybenzonitrile](/img/structure/B13688398.png)
![[3-(tert-Butyl)phenyl]trimethylsilane](/img/structure/B13688404.png)



![(R)-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol](/img/structure/B13688433.png)
![Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate](/img/structure/B13688434.png)

![2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-8-(2,4,6-trimethylphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13688447.png)

![Diethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13688471.png)

